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Introduction

This document provides a comprehensive overview of the mechanism of action of REM-422, a
first-in-class, orally bioavailable small molecule currently in clinical development. It is important
to note that the publicly available information likely refers to REM-422, a therapeutic agent from
Remix Therapeutics, and not "TP-422". This guide will focus on the known pharmacology and
preclinical and clinical findings for REM-422. REM-422 is an mRNA degrader that targets the
MYB oncogene, a critical transcription factor implicated in the pathogenesis of various
hematological malignancies and solid tumors, including adenoid cystic carcinoma (ACC) and
acute myeloid leukemia (AML).

Core Mechanism of Action: MYB mRNA Degradation
via Poison Exon Inclusion

REM-422 represents a novel therapeutic modality that functions by modulating RNA processing
to induce the degradation of its target mMRNA. The core of its mechanism lies in its ability to
promote the inclusion of a "poison exon" into the MYB messenger RNA (MRNA) transcript.

The key steps in the mechanism of action are as follows:

e Binding to the U1 snRNP Complex: REM-422 selectively binds to the U1 small nuclear
ribonucleoprotein (SnRNP) complex. The U1l snRNP is a critical component of the
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spliceosome, the cellular machinery responsible for splicing introns from pre-mRNA.

e Promotion of Poison Exon Inclusion: This binding event facilitates the recognition and
inclusion of a normally silenced or "poison” exon within the MYB pre-mRNA during the

splicing process.

e Introduction of a Premature Termination Codon (PTC): The inclusion of this poison exon
introduces a premature termination codon (PTC) into the mature MYB mRNA sequence.

o Nonsense-Mediated Decay (NMD): The presence of a PTC triggers the cellular quality
control pathway known as nonsense-mediated decay (NMD). This pathway recognizes and
degrades mRNAs containing PTCs to prevent the translation of truncated and potentially
harmful proteins.

» Reduction of MYB Protein Expression: The degradation of the MYB mRNA leads to a
significant reduction in the levels of the oncogenic MYB protein, thereby inhibiting its
downstream effects on cell proliferation and survival.

This innovative approach allows for the targeting of a previously challenging therapeutic target,
the MYB transcription factor, at the RNA level.

Below is a diagram illustrating the signaling pathway of REM-422's mechanism of action.
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Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical
studies of REM-422.

ble 1- In Vi ity of 422 | el L]

Cell Line Parameter Method Result Reference

Dose-dependent

MYB mRNA & gPCR & Western  reduction at 75,
THP-1 (AML) ) [1]
Protein Levels Blot 300, and 1200
nM after 24h
Inhibition of
MY B-dependent , _ CellTiter-Glo proliferation after
) Cell Proliferation [1]
AML cell lines Assay 5 days of
treatment

Note: Specific IC50 values for cell proliferation assays are not publicly available at this time.

Table 2: In Vivo Efficacy of REM-422 in Xenograft Models
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Model Treatment Outcome Result Reference
Potent, dose-
dependent
Murine Xenograft antitumor activity
REM-422 (3, 6,
Model of ACC Tumor Volume and tumor [1]
and 10 mg/kg) )
(ACCX11) regression (<400
mm3 vs. ~800
mm?3 in vehicle)
Patient-Derived S
Significant tumor
Xenograft (PDX) REM-422 Tumor Growth ) [2]
regressions
Models of ACC
Eradication of
] ) human leukemia
Patient-Derived o
Eradication of cells from bone
Xenograft (PDX) REM-422 [31[4]

Models of AML

AML blasts

marrow and
peripheral blood
after 24 days

Table 3: Preliminary Phase 1 Clinical Trial Data in

\denoid Cystic Carci ACC)

Parameter Population Result Reference
Overall Response ] ]
Efficacy Population 43% [5]1[6]
Rate (ORR)
Biomarker-positive ) )
_ _ >20% shrinkage in
Tumor Shrinkage patients on study >6 ) [51[6]
71% of patients
months
Biomarker-positive ]
) ) 6 partial responses (4
Partial Responses patients on study >6 ] [5][6]
confirmed)
months
Experimental Protocols
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While detailed, step-by-step protocols for the specific experiments conducted on REM-422 are
not publicly available, this section outlines the general methodologies typically employed in
such studies.

Cell-Based Assays

e Cell Culture: Human cancer cell lines, such as THP-1 for AML, are cultured in appropriate
media and conditions.

o Drug Treatment: Cells are treated with varying concentrations of REM-422 or a vehicle
control (e.g., DMSO) for specified durations.

* RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from cells, and reverse
transcribed into cDNA. gPCR is then performed using primers specific for MYB mRNA and a
housekeeping gene for normalization to quantify the relative expression levels of MYB
MRNA.

o Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE.
Proteins are then transferred to a membrane and probed with antibodies specific for MYB
and a loading control (e.g., actin or GAPDH) to assess protein levels.

o Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as
an indicator of cell viability. Cells are treated with REM-422 for a defined period, and the
luminescent signal is measured to determine the effect on cell proliferation.

Below is a diagram illustrating a general workflow for in vitro experiments.

RNA Isolation » gqPCR MYB mRNA Levels
Cancer Cell Lines » Treatment with REM-422 » Protein Lysate Preparation » Western Blot ———» MYB Protein Levels
Cell Viability Assay ——» Cell Proliferation
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General In Vitro Experimental Workflow.

In Vivo Xenograft Studies

e Animal Models: Immunocompromised mice are used to prevent rejection of human tumor
cells.

e Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are
implanted subcutaneously or orthotopically into the mice.

e Drug Administration: Once tumors are established, mice are treated with REM-422 (typically
via oral gavage) or a vehicle control at various dose levels and schedules.

e Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and
tumor volume is calculated.

e Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be
collected to assess the levels of MYB mRNA and protein to confirm target engagement in
Vivo.

o Toxicity Assessment: Animal body weight and general health are monitored throughout the
study to assess the tolerability of the treatment.

Conclusion

REM-422 is a promising, first-in-class oral small molecule that induces the degradation of MYB
MRNA through a novel mechanism of poison exon inclusion and subsequent nonsense-
mediated decay. Preclinical studies have demonstrated its ability to reduce MYB levels and
inhibit tumor growth in models of AML and ACC. Furthermore, early clinical data in ACC
patients have shown a favorable safety profile and encouraging anti-tumor activity. The ongoing
clinical trials will provide further insights into the therapeutic potential of this innovative
approach to targeting a key oncogenic driver.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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